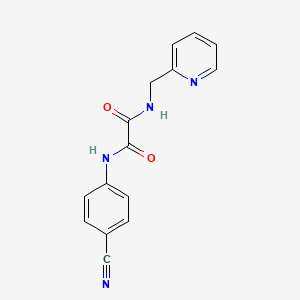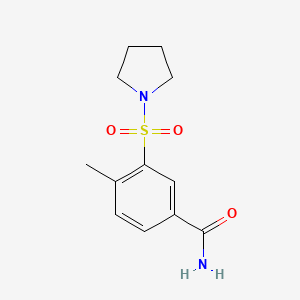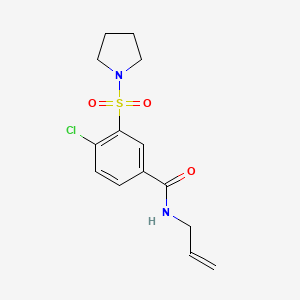
5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as EM-1, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs. 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles.
Wirkmechanismus
The mechanism of action of 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which play a role in various pathological conditions, such as cancer metastasis and tissue remodeling.
Biochemical and Physiological Effects
5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of MMPs, leading to a reduction in tissue damage and inflammation. 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has also been shown to possess antioxidant properties, which may protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high yield and low cost of synthesis, as well as its broad range of potential applications in various fields of scientific research. However, there are also some limitations to the use of 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments, including its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One potential avenue of research is the development of new drugs based on the structure of 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, which may have improved pharmacological properties and efficacy. Another area of research is the investigation of the mechanisms of action of 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, which may provide insights into the development of new treatments for various diseases. Additionally, the potential use of 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole in the development of new diagnostic tools, such as imaging agents, is an area of research that warrants further exploration.
Conclusion
In conclusion, 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a two-step process, and has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, as well as potential applications in the treatment of neurological disorders. While there are limitations to the use of 5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments, its broad range of potential applications and low cost of synthesis make it a promising candidate for further research.
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-14-9-7-12(8-10-14)17-18-16(19-22-17)13-5-4-6-15(11-13)20-2/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIYEBQFYGDGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)


![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)



![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4394189.png)
